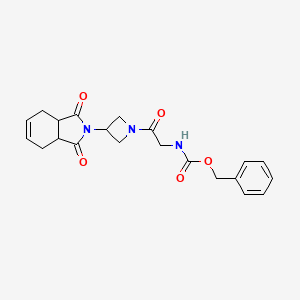

![molecular formula C22H18N2O5 B2831334 (5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate CAS No. 1203243-61-1](/img/structure/B2831334.png)

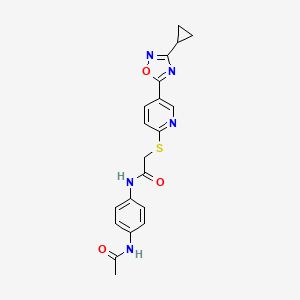

(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

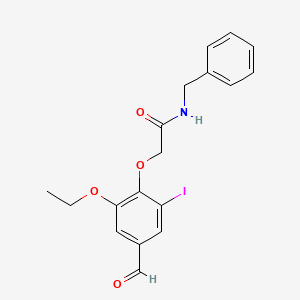

The molecular structure of this compound is determined by its molecular formulaC21H20N2O5. The InChI code provides a standard way to encode the molecular structure using text . For a more detailed analysis, one could use molecular modeling software. Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of380.4. For more detailed physical and chemical properties, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of benzofuran derivatives involves the rearrangement of 2-hydroxyaryl(5-methylfur-2-yl)alkanes into 3-R-benzo[b]furan derivatives, highlighting a method that could potentially apply to the synthesis or modification of the target compound (Gutnov et al., 1999).

- Another study demonstrates the gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides and benzo[d]isoxazoles, suggesting a pathway for generating complex molecules with potential biological activity, which might include the synthesis of compounds similar to the target molecule (Xu et al., 2018).

Biological Activities and Applications

- A series of dihydrobenzofuran lignans and related compounds, including benzofurans, was synthesized and evaluated for anticancer activity. These compounds showed activity in various human tumor cell lines, suggesting that similar structures, such as the target compound, could have potential antitumor properties (Pieters et al., 1999).

- The zeolite-catalyzed acylation of benzofuran derivatives, including 2-methylbenzofuran, has been explored, indicating potential for synthesizing acylated benzofuran compounds with enhanced biological activities. This research suggests a methodology that could be applicable to the target compound for synthesizing derivatives with specific biological activities (Richard et al., 1996).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the search results. As a synthetic cannabinoid, it likely interacts with the cannabinoid receptors in the body.

Safety and Hazards

properties

IUPAC Name |

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5/c1-13-8-15-9-14(6-7-19(15)27-13)21-10-16(23-29-21)12-26-22(25)11-18-17-4-2-3-5-20(17)28-24-18/h2-7,9-10,13H,8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJROMIVMRRNBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CC4=NOC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2831261.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2831267.png)

![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/no-structure.png)